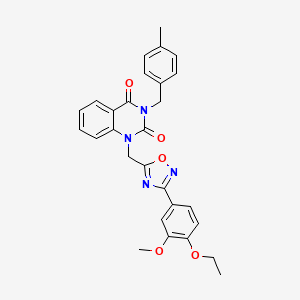
1-((3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-(4-methylbenzyl)quinazoline-2,4(1H,3H)-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-((3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-(4-methylbenzyl)quinazoline-2,4(1H,3H)-dione is a useful research compound. Its molecular formula is C28H26N4O5 and its molecular weight is 498.539. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
The compound 1-((3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-(4-methylbenzyl)quinazoline-2,4(1H,3H)-dione is a derivative of quinazoline and oxadiazole, which are known for their diverse biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial and anticancer properties, supported by various studies and data.
Structure and Synthesis
The compound features a quinazoline core substituted with an oxadiazole moiety and a 4-methylbenzyl group. The synthesis typically involves multi-step reactions that create the desired functional groups while ensuring structural integrity. Recent studies have highlighted efficient synthetic routes that yield high purity and yield of quinazoline derivatives .
Antimicrobial Activity
Numerous studies have evaluated the antimicrobial properties of quinazoline derivatives. The compound has been tested against various bacterial strains using the agar well diffusion method. The results indicate that it possesses moderate to significant activity against both Gram-positive and Gram-negative bacteria.
Table 1: Antimicrobial Activity of Selected Compounds
| Compound | Bacterial Strain | Inhibition Zone (mm) | MIC (mg/mL) |
|---|---|---|---|
| 15 | Staphylococcus aureus | 12 | 75 |
| 15 | Escherichia coli | 10 | 80 |
| 14a | Staphylococcus aureus | 13 | 70 |
| 14b | Candida albicans | 12 | 75 |
Among the tested compounds, compound 15 exhibited broad-spectrum antimicrobial activity with inhibition zones ranging from 10 to 12 mm against Staphylococcus aureus and Escherichia coli .
Anticancer Activity
The quinazoline scaffold has been extensively studied for its anticancer potential. Compounds containing the oxadiazole ring have shown promising results in inhibiting cancer cell proliferation. For instance, derivatives with similar structures have demonstrated significant cytotoxic effects against various cancer cell lines such as MCF7 (breast cancer) and SF-295 (CNS cancer) .
Case Study: Molecular Docking Studies
Molecular docking studies have provided insights into the binding interactions of these compounds with target proteins involved in cancer progression. For example, docking studies indicated that certain derivatives bind effectively to the active sites of enzymes critical for tumor growth, suggesting a mechanism for their anticancer activity .
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of DNA Gyrase : Similar quinazoline derivatives have been identified as inhibitors of bacterial gyrase and DNA topoisomerase IV, which are essential for bacterial DNA replication .
- Apoptosis Induction : Certain oxadiazole derivatives have been shown to induce apoptosis in cancer cells, leading to cell death .
- Antimicrobial Mechanism : The presence of the oxadiazole ring enhances the interaction with microbial cell membranes, disrupting their integrity and leading to cell lysis .
Propriétés
IUPAC Name |
1-[[3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]-3-[(4-methylphenyl)methyl]quinazoline-2,4-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H26N4O5/c1-4-36-23-14-13-20(15-24(23)35-3)26-29-25(37-30-26)17-31-22-8-6-5-7-21(22)27(33)32(28(31)34)16-19-11-9-18(2)10-12-19/h5-15H,4,16-17H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVFLHJZJAZUUNA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C2=NOC(=N2)CN3C4=CC=CC=C4C(=O)N(C3=O)CC5=CC=C(C=C5)C)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H26N4O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
498.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














